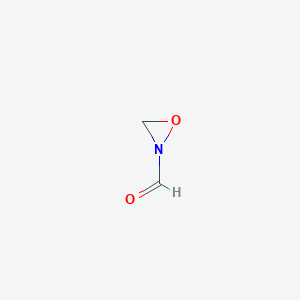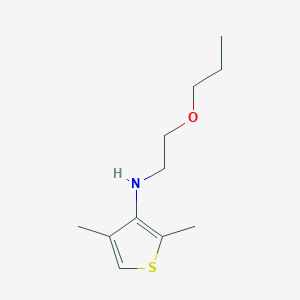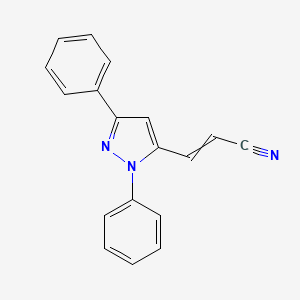![molecular formula C22H21N3 B14395215 4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile CAS No. 88441-25-2](/img/structure/B14395215.png)
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile is an organic compound that features a naphthalene ring substituted with a phenylpiperazine moiety and a carbonitrile group
Métodos De Preparación
The synthesis of 4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile typically involves the reaction of naphthalene-1-carbonitrile with 4-phenylpiperazine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Análisis De Reacciones Químicas
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Aplicaciones Científicas De Investigación
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel organic materials with unique electronic properties.
Biological Studies: The compound is used in biological assays to study its interactions with various biological targets, including receptors and enzymes.
Mecanismo De Acción
The mechanism of action of 4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including changes in mood and cognition .
Comparación Con Compuestos Similares
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile can be compared with other similar compounds, such as:
4-[(4-Phenylpiperazin-1-yl)methyl]benzoic acid: This compound has a benzoic acid moiety instead of a naphthalene ring, which may result in different pharmacological properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a pyrimidine ring and is studied for its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Propiedades
Número CAS |
88441-25-2 |
|---|---|
Fórmula molecular |
C22H21N3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[(4-phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C22H21N3/c23-16-18-10-11-19(22-9-5-4-8-21(18)22)17-24-12-14-25(15-13-24)20-6-2-1-3-7-20/h1-11H,12-15,17H2 |
Clave InChI |
BNKVBXPLZSCIOE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C3=CC=CC=C23)C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



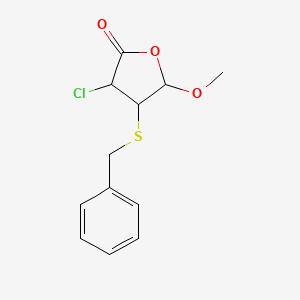
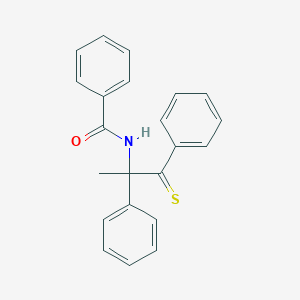
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
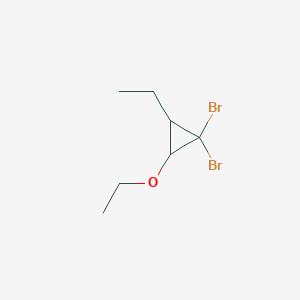
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
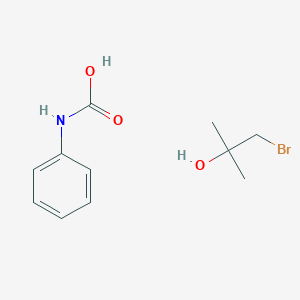
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)



